3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt
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Overview
Description
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnane, a type of steroid, and is characterized by the presence of hydroxyl groups at the 3beta and 16alpha positions, a ketone group at the 20th position, and a sulfate group at the 3rd position. This compound is often used in scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt typically involves multiple steps, starting from a suitable steroidal precursor The hydroxylation at the 3beta and 16alpha positions can be achieved through specific enzymatic reactions or chemical hydroxylation methods
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: It has potential therapeutic applications due to its ability to interact with specific receptors and enzymes.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid receptors and influence gene expression or enzyme activity, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3beta,11alpha-Dihydroxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
- 16alpha-Chloro-3beta-hydroxy-5-pregnen-20-one acetate
Uniqueness
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C21H33NaO6S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O6S.Na/c1-12(22)19-18(23)11-17-15-5-4-13-10-14(27-28(24,25)26)6-8-20(13,2)16(15)7-9-21(17,19)3;/h13-19,23H,4-11H2,1-3H3,(H,24,25,26);/q;+1/p-1/t13-,14-,15+,16-,17-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
SUCSOKYYCMSXHB-KZDIFFHXSA-M |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Origin of Product |
United States |
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